1-Bromo-4-(4-bromobutoxy)butane

Description

Structural Classification and Nomenclature within Halogenated Ethers

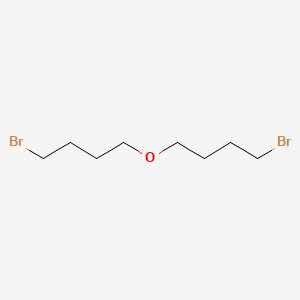

1-Bromo-4-(4-bromobutoxy)butane, with the chemical formula C8H16Br2O, belongs to the class of halogenated ethers. chemicalbook.comechemi.com Structurally, it is characterized by a butane (B89635) chain where one terminal hydrogen is substituted by a bromine atom and the other is connected to an oxygen atom, which in turn is linked to a 4-bromobutyl group. The IUPAC name for this compound is this compound. sigmaaldrich.com It is also known by synonyms such as 1,1'-Oxybis[4-bromobutane] and Butane, 1,1'-oxybis[4-bromo-. chemicalbook.comguidechem.com

The presence of the ether group (-O-) and the two bromo- groups (-Br) on the aliphatic butane chains defines its classification. Halogenated ethers are organic compounds containing at least one halogen atom and an ether linkage. The reactivity of this compound is largely dictated by the two primary bromine atoms, which are susceptible to nucleophilic substitution reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16Br2O |

| Molecular Weight | 288.02 g/mol |

| CAS Number | 7239-41-0 |

| Boiling Point | 97.0-97.6 °C (at 1 Torr) |

| Density | 1.520 g/cm³ |

| Refractive Index | 1.494 |

| Topological Polar Surface Area | 9.2 Ų |

This table contains data sourced from multiple references. chemicalbook.comechemi.comguidechem.com

Significance as a Bifunctional Dibrominated Aliphatic Ether in Organic Synthesis and Materials Science

The bifunctional nature of this compound, owing to its two bromine atoms, makes it a valuable reagent in organic synthesis. It can act as a crosslinking agent or a linker to connect two different molecular fragments. The ether linkage provides a degree of flexibility to the carbon chain.

In organic synthesis, this compound is often used in Williamson ether synthesis-type reactions, where the bromine atoms are displaced by nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. Its ability to undergo two successive substitution reactions allows for the construction of larger, more complex molecules from simpler precursors. For instance, it can be used to synthesize crown ethers or other macrocyclic compounds by reacting with diols.

In materials science, its role as a crosslinking agent is particularly important in polymer chemistry. It can be used to modify the properties of polymers by creating a network structure, which can enhance thermal stability, mechanical strength, and solvent resistance. The flexible ether backbone can impart desirable properties to the resulting materials.

Overview of Academic Research Trajectories and Scholarly Contributions

Academic research on this compound and related compounds has focused on its synthesis and its application as a building block for more complex structures. The synthesis of such bifunctional ethers can be achieved through various methods. A common route involves the reaction of a diol with an excess of a dibromoalkane under phase-transfer catalysis conditions. For example, the synthesis of related structures like 1-bromo-4-chlorobutane (B103958) has been documented, starting from precursors like 1,4-dichlorobutane (B89584) and 1,4-dibromobutane (B41627). chemicalbook.com

Scholarly articles often describe its use in the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. Research has explored its reactions with various nucleophiles to create a diverse library of compounds. The study of its reaction kinetics and mechanisms provides valuable insights into the reactivity of halogenated ethers.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-bromobutoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Br2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNORPXRNJKRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)COCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222691 | |

| Record name | Butane, 1,1'-oxybis(4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7239-41-0 | |

| Record name | Butane, 1,1'-oxybis(4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-oxybis(4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformative Reactions of 1 Bromo 4 4 Bromobutoxy Butane

Nucleophilic Displacement Reactions

The presence of two primary alkyl bromide moieties makes 1-Bromo-4-(4-bromobutoxy)butane highly susceptible to nucleophilic attack. These reactions can be tailored to achieve either monosubstitution or disubstitution, leading to a diverse array of functionalized products.

Monosubstitution and Disubstitution Reactions at Terminal Bromine Centers

The sequential displacement of the two bromine atoms allows for a stepwise functionalization of the molecule. By controlling the stoichiometry of the nucleophile, it is possible to favor the formation of monosubstituted intermediates. For instance, reacting this compound with one equivalent of a nucleophile will statistically lead to a mixture of the monosubstituted product, the disubstituted product, and unreacted starting material. Separation of the monosubstituted compound provides a valuable intermediate for the introduction of a second, different nucleophile in a subsequent step, thus enabling the synthesis of unsymmetrical derivatives.

Conversely, the use of two or more equivalents of a nucleophile drives the reaction towards complete disubstitution, yielding symmetrically functionalized molecules. This approach is commonly employed in the synthesis of various macrocycles and polymers.

| Nucleophile | Stoichiometry (Nucleophile:Substrate) | Major Product | Reaction Type |

| RO⁻ (Alkoxide) | 1:1 | 1-Alkoxy-4-(4-bromobutoxy)butane | Monosubstitution |

| RO⁻ (Alkoxide) | >2:1 | 1,1'-Oxybis(4-alkoxybutane) | Disubstitution |

| RNH₂ (Primary Amine) | 1:1 | N-(4-(4-bromobutoxy)butyl)amine | Monosubstitution |

| RNH₂ (Primary Amine) | >2:1 | N,N'-Dialkyl-1,1'-oxybis(4-aminobutane) | Disubstitution |

| RS⁻ (Thiolate) | 1:1 | 1-(Alkylthio)-4-(4-bromobutoxy)butane | Monosubstitution |

| RS⁻ (Thiolate) | >2:1 | 1,1'-Oxybis(4-(alkylthio)butane) | Disubstitution |

Reactivity with Diverse Nucleophiles (e.g., Oxygen-, Nitrogen-, Sulfur-based)

The electrophilic carbon atoms attached to the bromine atoms readily react with a wide range of nucleophiles.

Oxygen-based Nucleophiles: The Williamson ether synthesis is a classic and highly effective method for reacting this compound with alkoxides or phenoxides. This reaction proceeds via an SN2 mechanism to form new ether linkages. Intramolecular Williamson ether synthesis can also occur if a hydroxyl group is present in the molecule after a primary substitution, leading to the formation of cyclic ethers.

Nitrogen-based Nucleophiles: Primary and secondary amines are excellent nucleophiles for the displacement of the bromide ions, leading to the formation of secondary and tertiary amines, respectively. This reactivity is fundamental in the synthesis of polyamines and aza-crown ethers. The reaction of 1,4-dibromobutane (B41627) with primary amines is a well-established method for the preparation of 1,4-diaminobutane derivatives. Similarly, this compound can be expected to undergo analogous reactions to yield bis-amino ethers.

Sulfur-based Nucleophiles: Thiolates are potent nucleophiles that readily displace bromide ions to form thioethers. The reaction of alkyl bromides, such as n-bromobutane, with sodium sulfide is a known route to symmetrical dialkyl sulfides. researchgate.netchemicalbook.com This suggests that this compound will react with sulfide sources to produce dithioethers or, under controlled conditions, the monosubstituted bromothioether.

Competitive Reaction Pathways: Substitution versus Elimination

As with all alkyl halides, nucleophilic substitution reactions of this compound can face competition from elimination reactions (E2 mechanism), particularly in the presence of strong, sterically hindered bases. The primary nature of the alkyl bromides in this molecule generally favors the SN2 pathway. However, the use of bulky bases, such as potassium tert-butoxide, can increase the proportion of elimination products, leading to the formation of unsaturated compounds. The relatively long and flexible chain of the molecule may also influence the regioselectivity of the elimination process.

Polyfunctionalization and Cross-Coupling Strategies

The difunctional nature of this compound makes it an ideal monomer or cross-linking agent in polymerization reactions, enabling the construction of complex macromolecular architectures.

Dimerization and Oligomerization via Bridging Reactions

Under high dilution conditions, the intramolecular reaction of a monosubstituted derivative of this compound can lead to the formation of cyclic monomers. However, at higher concentrations, intermolecular reactions become more prevalent, leading to dimerization and the formation of linear or macrocyclic oligomers. For instance, reaction with a difunctional nucleophile, such as a diamine or a dithiol, can produce a variety of macrocyclic structures, including crown ethers and thiacyclophanes.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Diamine | Aza-crown ether oligomers |

| This compound | Dithiol | Thiacyclophane oligomers |

| This compound | Diol | Polyether oligomers |

Formation of Extended Architectures and Network Polymers

The reaction of this compound with polyfunctional nucleophiles or in cross-coupling polymerization reactions can lead to the formation of extended one-dimensional, two-dimensional, or three-dimensional polymer networks. vot.plrsc.org For example, polycondensation with tetra-functional amines could result in the formation of a cross-linked polyamine network. These materials can exhibit a range of interesting properties, depending on the nature of the co-monomers and the degree of cross-linking. The flexibility of the ether linkage in the backbone of the polymer can impart desirable properties such as increased solubility and lower glass transition temperatures.

Radical Reactions and Their Initiated Pathways

Radical reactions involving this compound would likely be initiated by the homolytic cleavage of one of the carbon-bromine bonds, which are the weakest bonds in the molecule. This can be achieved through photochemical or thermal means, often with the aid of a radical initiator.

Photochemically Induced Bromine Abstraction

The absorption of ultraviolet (UV) light can induce the homolytic cleavage of a C-Br bond in this compound, a process known as photodissociation. libretexts.orglibretexts.org This primary photochemical process would generate a bromine radical and a butoxybutyl radical. youtube.com The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy of the C-Br bond. In the context of radical chain reactions, a radical initiator, such as azobisisobutyronitrile (AIBN), is often used. Upon heating, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals, which can then abstract a bromine atom from this compound to initiate the chain reaction. libretexts.org

The general steps for photochemical initiation can be summarized as:

| Step | Reaction | Description |

| Initiation | Br-(CH₂)₄-O-(CH₂)₄-Br + hν → Br-(CH₂)₄-O-(CH₂)₄• + Br• | Photochemical homolysis of the C-Br bond to generate a primary alkyl radical and a bromine radical. |

Generation and Reactivity of Butoxybutyl Radicals

Once generated, the butoxybutyl radical is a highly reactive intermediate. masterorganicchemistry.com Its fate depends on the reaction conditions and the presence of other reagents. One of the most probable intramolecular reactions for a radical of this nature is cyclization. wikipedia.org Radical cyclization is a powerful method for forming cyclic compounds, with the formation of five- and six-membered rings being particularly favored. wikipedia.orgcureffi.org

In the case of the 4-(4-bromobutoxy)butyl radical, a 5-exo-trig cyclization would lead to the formation of a substituted tetrahydrofuran (B95107) ring, while a 6-endo-trig cyclization would result in a tetrahydropyran ring. Generally, 5-exo cyclizations are kinetically favored over 6-endo cyclizations according to Baldwin's rules.

The reactivity of the butoxybutyl radical can be illustrated by the following potential pathways:

| Pathway | Description |

| Intramolecular Cyclization | The primary alkyl radical can attack the ether oxygen or another part of the carbon chain intramolecularly to form a cyclic radical. A common pathway for such radicals is cyclization onto an unsaturated bond, though in this saturated system, rearrangement or fragmentation might occur. Given the structure, a 1,5-hydrogen transfer is a plausible intramolecular reaction, which would relocate the radical center. |

| Intermolecular Reactions | In the presence of a hydrogen donor, such as tributyltin hydride (Bu₃SnH), the radical can be quenched to form 4-bromobutoxybutane. libretexts.org Alternatively, it can react with other radical species in termination steps. |

Theoretical and Computational Investigations of Reaction Mechanisms

To gain a deeper understanding of the reaction mechanisms, transition states, and the influence of the reaction environment, theoretical and computational methods are invaluable tools.

Quantum Chemical Calculations of Transition States and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of the radical reactions of this compound. These calculations can provide crucial information about the geometries and energies of reactants, intermediates, transition states, and products.

For the bromine abstraction and subsequent radical cyclization, the following aspects could be investigated:

| Computational Target | Information Gained |

| Bond Dissociation Energies | Calculation of the C-Br bond dissociation energy would provide the energetic requirement for the initiation step. |

| Transition State Structures | Locating the transition state structures for the 1,5-hydrogen transfer and any potential cyclization pathways would reveal the geometric requirements and activation barriers for these steps. |

| Reaction Energetics | The overall enthalpy and Gibbs free energy changes for different reaction pathways can be calculated to predict the thermodynamic feasibility and product distributions. |

Such calculations would allow for a comparison of the activation barriers for different competing pathways, such as intermolecular quenching versus intramolecular rearrangement, providing insight into the likely reaction outcomes under various conditions.

Molecular Dynamics Simulations for Solvent Effects and Conformational Changes

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in solution. arxiv.org These simulations model the interactions between the solute and solvent molecules over time, providing insights into how the solvent influences the reactivity and conformational preferences of the molecule.

Key areas of investigation using MD simulations would include:

| Simulation Focus | Insights |

| Solvation Structure | Understanding how solvent molecules arrange around the bromoalkane and ether functionalities can shed light on the accessibility of the bromine atoms for abstraction and the stability of the resulting radical intermediates. semanticscholar.orgnih.gov |

| Conformational Dynamics | The flexible butane (B89635) and butoxy chains can adopt numerous conformations. MD simulations can identify the most populated conformers in a given solvent and the timescales of conformational changes. alfonsgeiger.de This is particularly important for intramolecular reactions, as the molecule must adopt a suitable conformation for cyclization or hydrogen transfer to occur. |

| Solvent Effects on Reaction Barriers | By combining quantum mechanics with molecular mechanics (QM/MM) methods, it is possible to simulate reactions in a solvent environment and determine how the solvent affects the activation energies of different reaction steps. |

These computational studies would provide a molecular-level picture of the factors controlling the chemical reactivity of this compound, complementing experimental investigations.

Applications in Advanced Chemical Systems and Supramolecular Architectures

Fundamental Building Block in Macrocyclic Chemistry

Macrocyclic chemistry relies on the precise assembly of molecular components to form large ring structures. 1-Bromo-4-(4-bromobutoxy)butane is a valuable precursor in this field, participating in cyclization reactions to yield complex host molecules capable of selective guest recognition.

Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. Their discovery was a landmark in the development of host-guest chemistry. jetir.org The synthesis of these macrocycles is often achieved through a Williamson ether synthesis, where a diol reacts with a dihalide under basic conditions. vt.edunih.gov this compound is an exemplary dihalide for such reactions. For instance, its reaction with a suitable oligoethylene glycol would lead to the formation of a functionalized crown ether, with the butoxybutane segment integrated into the macrocyclic framework. The size of the resulting crown ether cavity, which dictates its cation binding selectivity, can be tailored by selecting the appropriate diol reaction partner. jetir.org

Cryptands are more complex, three-dimensional analogues of crown ethers, forming cage-like structures capable of encapsulating guest ions with high selectivity. nih.gov The synthesis of cryptands typically involves the reaction of a macrocyclic diamine with a dihalide linker in a stepwise or one-pot procedure. nih.govresearchgate.net The structure of this compound makes it a suitable linker for bridging the nitrogen atoms of a pre-formed aza-crown ether, thereby creating the third dimension of the cryptand cage. The length and flexibility of the butoxybutane chain are critical in defining the size and shape of the resulting cryptand cavity.

| Application | Synthetic Strategy | Role of this compound | Resulting Structure |

| Crown Ethers | Williamson Ether Synthesis | Dihalide component | Macrocyclic polyether |

| Cryptands | Macrocycle Bridging | Flexible linker component | Bicyclic or polycyclic cage molecule |

Pillar[n]arenes are a class of macrocyclic hosts composed of hydroquinone units linked by methylene (B1212753) bridges at their para-positions, forming a rigid, pillar-shaped architecture. acs.org The rims of these molecules are decorated with alkoxy groups that can be readily modified, making the functionalization of pillar[n]arenes a key area of research. acs.org One common modification is the introduction of alkyl halide chains to the phenolic oxygens of the pillar[n]arene scaffold. This can be achieved by reacting the parent pillar[n]arene with an excess of a dibromoalkane, such as this compound, under basic conditions. This reaction attaches bromobutoxy chains to the rims of the pillar[n]arene, creating a functionalized host with reactive peripheral groups.

These bromobutoxy-functionalized pillar nih.govarenes exhibit interesting host-guest properties. nih.gov The electron-rich cavity of pillar nih.govarenes is known to form stable complexes with linear guest molecules, including α,ω-dihaloalkanes. researchgate.netrsc.org Studies have shown a selective encapsulation of 1,4-dibromobutane (B41627) by bromoethoxy-functionalized pillar nih.govarenes, forming 1:1 crystalline inclusion complexes. researchgate.net The stabilization of these host-guest systems is driven by multiple C–H···π and C–H···O interactions between the guest molecule and the interior of the pillar[n]arene cavity. researchgate.net The terminal bromine atoms of the functionalized chains also provide handles for further post-synthesis modification, allowing for the construction of more complex supramolecular systems.

Mechanically interlocked molecules (MIMs), such as rotaxanes, catenanes, and molecular knots, represent a significant frontier in chemical topology. The synthesis of these architectures relies on template-directed strategies where non-covalent interactions pre-organize the components before a final covalent bond-forming reaction creates the mechanical link. nih.govcmu.edu

Rotaxanes and Catenanes: Rotaxanes consist of a macrocyclic ring threaded onto a linear "axle" capped with bulky stoppers, while catenanes are composed of two or more interlocked macrocycles. nih.gov The synthesis of the macrocyclic components often involves the cyclization of a linear precursor. This compound, with its two reactive ends, can serve as a key segment of the linear precursor that is cyclized around a template (e.g., a thread for a rotaxane or another ring for a catenane) to form the final interlocked structure.

Molecular Knots: Molecular knots are single molecular strands that are tied into a knot and whose ends are then joined to form a closed loop. nih.govresearchgate.net The synthesis of these highly complex topologies often requires the use of metal ion templates to fold a long, flexible ligand strand into a specific knotted conformation before the ends are covalently linked. researchgate.netrsc.org The flexible diether structure of this compound makes it an ideal candidate for incorporation as a flexible spacer within the ligand strand, facilitating the intricate folding required to achieve a knotted topology like a trefoil (3₁) or a figure-of-eight (4₁) knot.

Precursor for Dendritic and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their synthesis can be broadly categorized into divergent and convergent strategies.

The divergent synthesis method begins from a central multifunctional core molecule and grows outwards in a layer-by-layer fashion, with each layer referred to as a "generation". instras.com this compound can function as an ideal initial core or as an A₂-type building block in the synthesis of hyperbranched polymers.

In a classic divergent approach, this compound would serve as the generation-0 core. In the first step, it would be reacted with a "branching" monomer that has one functional group that can react with the bromide (e.g., an amine or phenoxide) and two or more dormant functional groups. For example, reaction with two equivalents of 3,5-dihydroxybenzyl alcohol would result in a generation-1 molecule with four terminal hydroxyl groups. These hydroxyl groups can then be converted back to reactive bromide groups for the next generation of growth. This iterative process allows for the controlled, exponential growth of the dendritic structure. While simple alkanes like 1,4-diaminobutane are common cores for well-known dendrimers like PAMAM, the ether linkage in this compound introduces greater flexibility into the core of the resulting polymer. sigmaaldrich.com

| Synthetic Strategy | Role of this compound | Process Description |

| Divergent Growth | Core Molecule (Generation 0) | Stepwise reaction with branching monomers to build successive generations outwards. |

| Hyperbranched Polymerization | A₂ Monomer | Co-polymerization with a Bₓ (x ≥ 3) monomer to create a randomly branched polymer in a one-pot reaction. |

The difunctional nature of this compound allows it to act as a linker to functionalize the dendrimer periphery. For example, a dendrimer with terminal amine or hydroxyl groups can be reacted with this compound. One of the bromide groups reacts with the dendrimer surface, covalently attaching the flexible butoxybutane chain. The other terminal bromide remains as a reactive site, available for further "post-modification" reactions. This strategy allows for the introduction of a flexible spacer between the dendrimer surface and a desired functional moiety (e.g., a sensor molecule, a catalyst, or a drug).

Integration into Functional Polymer Materials

The unique bifunctional nature of this compound, characterized by two terminal bromine atoms separated by a flexible ether linkage, makes it a valuable component in the synthesis of advanced functional polymers. Its structure allows it to be incorporated into polymer chains as a linker or to form specialty monomers for tailored polymer architectures.

Polyether Synthesis and Controlled Polymerization Techniques

This compound serves as a key building block in the synthesis of polyethers through polycondensation reactions. Its two reactive bromide end-groups can undergo nucleophilic substitution with dinucleophiles, such as bisphenols or diols, in reactions analogous to the Williamson ether synthesis. This process allows for the direct incorporation of the flexible butoxybutane segment into the main chain of the polymer.

The resulting polyethers possess a backbone containing the –O–(CH₂)₄–O–(CH₂)₄–O– unit, which imparts significant flexibility to the polymer chain. This flexibility can lower the glass transition temperature (Tg) of the material, enhance its solubility in common organic solvents, and influence its mechanical properties. The reaction can be controlled to achieve desired molecular weights and polymer structures.

Table 1: Representative Polyetherification Reaction

| Reactant A | Reactant B | Resulting Polymer Structural Unit | Polymer Type |

|---|---|---|---|

| Bisphenol A | This compound | -[O-C₆H₄-C(CH₃)₂-C₆H₄-O-(CH₂)₄-O-(CH₂)₄]-n | Aromatic-Aliphatic Polyether |

| 1,4-Butanediol | This compound | -[O-(CH₂)₄-O-(CH₂)₄-O-(CH₂)₄]-n | Aliphatic Polyether |

Development of Specialty Monomers for Advanced Polymer Design

Beyond direct polycondensation, this compound is utilized in the synthesis of specialty monomers. By reacting one of the bromo groups with a molecule containing both a nucleophilic site (e.g., a hydroxyl group) and a polymerizable functional group (e.g., a vinyl, acrylate, or methacrylate group), a new monomer can be created. The remaining bromo group can then be either retained for subsequent grafting reactions or further modified.

These custom-designed monomers enable the introduction of long, flexible pendant chains onto a polymer backbone. Such modifications are crucial in advanced polymer design for controlling properties like:

Impact Strength and Flexibility: The flexible side chains can act as internal plasticizers.

Surface Properties: The chemical nature of the side chain can be tailored to control hydrophobicity or hydrophilicity.

Self-Assembly: Amphiphilic block copolymers can be designed using these monomers, leading to materials that form micelles or other ordered nanostructures.

Contributions to Complex Organic Scaffold Synthesis and Chemical Probes

The ability of this compound to act as a bifunctional electrophile makes it an important intermediate for constructing complex molecular architectures, including linked heterocyclic systems and advanced macrocycles for optoelectronic materials.

Intermediates in the Synthesis of Heterocyclic Compounds (e.g., Chalcones, Quinolinones)

This compound is an ideal reagent for the synthesis of dimeric heterocyclic compounds, where two identical or different heterocyclic units are connected by its flexible C₈H₁₆O linker. This strategy is employed to create molecules with potentially enhanced biological activity or unique photophysical properties.

In the synthesis of bis-chalcones, for example, two equivalents of a hydroxyacetophenone can be alkylated with one equivalent of this compound. The resulting bis-ketone intermediate is then subjected to a Claisen-Schmidt condensation with an appropriate aldehyde to yield the final bis-chalcone structure. nih.gov A similar strategy can be applied to synthesize bis-quinolinones, where precursors containing nucleophilic -OH or -NH groups are linked by the butoxybutane spacer before the quinolinone ring system is formed. researchgate.netnih.gov

Table 2: Synthesis of a Bis-Chalcone Precursor Intermediate

| Step | Reactants | Product | Purpose of this compound |

|---|---|---|---|

| 1 | 2 eq. 4-Hydroxyacetophenone + 1 eq. This compound | 1,1'-((Oxybis(butane-4,1-diyl))bis(oxy))bis(4,1-phenylene))diethan-1-one | Acts as a flexible linker between two acetophenone units. |

| 2 | Product from Step 1 + 2 eq. Benzaldehyde | Bis-chalcone linked by butoxybutane spacer | The intermediate determines the spacing and orientation of the final chalcone moieties. |

Design of Phthalocyanine and Porphyrazine Derivatives for Optoelectronic Applications

Phthalocyanines (Pcs) and their aza-analogues, porphyrazines (Pzs), are planar aromatic macrocycles with outstanding electronic and photophysical properties. nih.gov However, their strong π–π stacking interactions often lead to aggregation and poor solubility, which limits their processability and performance in optoelectronic devices. nih.gov

Introducing bulky or flexible substituents to the periphery of the macrocycle is a common strategy to mitigate these issues. acs.org this compound is used to introduce flexible alkoxy linkers onto Pc and Pz precursors. For instance, it can react with a substituted dihydroxyphthalonitrile to create a precursor bearing two phthalonitrile units connected by the –(CH₂)₄–O–(CH₂)₄– chain. The subsequent cyclotetramerization of this linked precursor can lead to the formation of complex structures like dimers or polymers.

These flexible ether-containing side chains improve the solubility of the resulting phthalocyanine derivatives and create steric hindrance that controls the intermolecular arrangement in the solid state. rsc.orgresearchgate.net This control over molecular packing is critical for tuning the electronic properties of thin films used in applications such as organic field-effect transistors (OFETs), photovoltaic cells, and chemical sensors. researchgate.netrsc.orgkit.edu

Reagents for Specific Chemical Transformations

The primary role of this compound in chemical synthesis is that of a bifunctional alkylating agent. It is specifically used to introduce a flexible, eight-carbon chain containing a central ether oxygen atom (–(CH₂)₄–O–(CH₂)₄–) between two nucleophilic centers.

This transformation is valuable for:

Cross-linking: Linking two different polymer chains or different functional groups within a single large molecule.

Macrocycle Synthesis: Acting as a template or linker in the formation of crown ethers or other macrocyclic compounds.

Molecular Spacers: Intentionally separating two functional domains of a molecule to study intramolecular interactions or to design specific molecular probes and bitopic ligands. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1 Bromo 4 4 Bromobutoxy Butane and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The structural confirmation of 1-Bromo-4-(4-bromobutoxy)butane is readily achieved through ¹H and ¹³C NMR spectroscopy. While specific, published spectra for this exact compound are not widely available in the reviewed literature, the expected chemical shifts and multiplicities can be reliably predicted based on the analysis of similar bromoalkanes and ethers.

For this compound, the symmetrical nature of the molecule simplifies the spectra. The molecule has four distinct sets of protons and four unique carbon environments.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Br-CH₂ -CH₂- | ~3.4 - 3.6 | Triplet (t) | 4H |

| Br-CH₂-CH₂ - | ~1.8 - 2.0 | Quintet | 4H |

| -O-CH₂ -CH₂- | ~3.5 - 3.7 | Triplet (t) | 4H |

| -O-CH₂-CH₂ - | ~1.6 - 1.8 | Quintet | 4H |

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C H₂-Br | ~33 - 35 |

| CH₂-C H₂-Br | ~30 - 32 |

| C H₂-O- | ~68 - 72 |

| CH₂-C H₂-O- | ~28 - 30 |

In the case of adducts formed from this compound, the NMR spectra will exhibit additional signals corresponding to the newly introduced molecular fragments. For instance, in the formation of an adduct where the bromine atoms are substituted, the characteristic downfield shifts of the methylene (B1212753) groups adjacent to the bromine would be absent, and new signals corresponding to the substituent would appear.

To unequivocally establish the connectivity of atoms within this compound and its adducts, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the protons at ~3.4-3.6 ppm (Br-CH₂ -) and ~1.8-2.0 ppm (-CH₂ -CH₂-Br), and between the protons at ~3.5-3.7 ppm (-O-CH₂ -) and ~1.6-1.8 ppm (-CH₂-CH₂ -O-). This confirms the butane (B89635) chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, as detailed in the predicted data tables above.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). For instance, the protons of the methylene group adjacent to the oxygen (-O-CH₂ -) would show a correlation to the carbon of the next methylene group in the chain, and vice-versa, further confirming the structural assignment. In adducts, HMBC is crucial for establishing the connection between the butoxy linker and the new substituent.

While specific 2D NMR data for this compound is not prevalent in the literature, studies on analogous lariat (B8276320) ethers demonstrate the power of these techniques in elucidating through-bond and through-space connectivities.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Both ESI-MS and MALDI-TOF are soft ionization techniques that are well-suited for determining the molecular weight of this compound and its adducts with minimal fragmentation.

For this compound (C₈H₁₆Br₂O), the expected molecular weight is approximately 288.02 g/mol . Due to the presence of two bromine atoms, the mass spectrum would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region would show a cluster of peaks at m/z values corresponding to the different combinations of these isotopes: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

Expected Molecular Ion Cluster for this compound:

| Ion | m/z (approx.) | Relative Intensity |

| [C₈H₁₆⁷⁹Br₂O]⁺ | 286 | 1 |

| [C₈H₁₆⁷⁹Br⁸¹BrO]⁺ | 288 | 2 |

| [C₈H₁₆⁸¹Br₂O]⁺ | 290 | 1 |

For adducts, the molecular weight will increase according to the mass of the added substituent. ESI-MS is particularly useful for analyzing polar adducts, often showing protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. MALDI-TOF is advantageous for analyzing larger adducts and polymers derived from this compound.

While soft ionization techniques aim to minimize fragmentation, fragmentation analysis using techniques like tandem mass spectrometry (MS/MS) or by analyzing the fragmentation in electron ionization (EI) mass spectra provides valuable structural information.

The fragmentation of this compound is expected to be influenced by the presence of the ether linkage and the two bromine atoms. Common fragmentation pathways for bromoalkanes involve the loss of a bromine radical (Br•) or hydrogen bromide (HBr). For ethers, cleavage of the C-O bond is a typical fragmentation route.

Predicted Fragmentation Pattern for this compound:

The mass spectrum of the closely related 1,4-dibromobutane (B41627) shows a characteristic fragmentation pattern that can serve as a reference. Key fragments would likely arise from:

Cleavage of a C-Br bond, leading to the loss of a bromine radical.

Cleavage of the C-O ether bond.

Loss of butene (C₄H₈) via a rearrangement process.

The presence of the bromine isotope pattern in the fragment ions can help in their identification. For example, any fragment containing one bromine atom will exhibit a characteristic 1:1 doublet for the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require low-temperature crystallization.

To date, a crystal structure for this compound has not been reported in the major crystallographic databases. The conformational flexibility of the butyl chains and the ether linkage can make crystallization challenging.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can elucidate the molecular geometry, bond lengths, bond angles, and conformational preferences of a molecule. For this compound, obtaining a suitable single crystal is a prerequisite.

Analysis of Intermolecular Packing and Non-Covalent Interactions (e.g., C-H···π, C-Br···π)

The way molecules of this compound arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. In adducts of this compound with aromatic systems, specific interactions such as C-H···π and C-Br···π can play a crucial role in the supramolecular assembly.

The C-Br···π interaction is a type of halogen bond where the electrophilic region on the bromine atom interacts with the electron-rich π-system of an aromatic ring. Studies on other brominated compounds have shown that these interactions are directional and contribute significantly to the stability of the crystal structure. researchgate.net For instance, in complexes of brominated molecules with aromatic residues like phenylalanine, Br···π interactions have been observed to influence substrate orientation and binding. nih.gov In a hypothetical co-crystal of this compound with an aromatic molecule, one would expect to see the bromine atoms positioned over the face of the aromatic ring.

Van der Waals forces, particularly dispersion forces, would also be significant in the crystal packing due to the aliphatic chains. The nature of C–Br⋯Br–C intermolecular interactions has been studied, revealing that they are primarily dispersive with a notable electrostatic component. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR and Raman spectra would be dominated by vibrations of the alkyl chains and the C-Br and C-O bonds. While a full experimental spectrum for this specific compound is not available, the expected vibrational modes can be predicted based on data from similar molecules like 1-bromobutane (B133212). docbrown.info

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850-2960 |

| C-H (alkyl) | Bending | 1370-1470 |

| C-O (ether) | Stretching | 1070-1150 |

| C-Br | Stretching | 550-750 docbrown.info |

The presence of the ether linkage would be confirmed by a strong C-O stretching band, while the C-Br stretching vibration would appear in the fingerprint region of the spectrum. docbrown.info

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores.

This compound does not possess a traditional chromophore that absorbs in the 200-800 nm range. The electronic transitions associated with the C-Br and C-O single bonds occur at much shorter wavelengths in the far UV region. Therefore, conventional UV-Vis spectroscopy is not a primary technique for the structural elucidation of this compound. However, it can be used to detect the presence of any UV-active impurities. The compound is not expected to be fluorescent.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and monitoring the progress of chemical reactions.

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like this compound. The compound would be vaporized and passed through a column, with its retention time depending on its boiling point and its interactions with the stationary phase.

While a specific GC method for this compound is not documented, data for the related compound 1-bromobutane is available from the NIST WebBook. nist.gov The retention index is a standardized measure of a compound's retention in GC.

GC Retention Indices for 1-Bromobutane

| Column Type | Temperature | Retention Index |

| Non-polar | Isothermal | 719 |

| Polar | Isothermal (100°C) | 975 |

For this compound, a higher retention time than 1-bromobutane would be expected due to its higher molecular weight and boiling point.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for non-volatile or thermally sensitive compounds and is widely used for reaction monitoring and purification.

A specific HPLC method for this compound has not been published. However, a method for the related compound, 4-bromobutanenitrile, demonstrates the applicability of reversed-phase HPLC for such molecules. sielc.com

Illustrative HPLC Method for a Related Brominated Compound

| Parameter | Condition |

| Compound | 4-Bromobutanenitrile |

| Column | Newcrom R1 (reversed-phase) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV or Mass Spectrometry |

For monitoring a reaction involving this compound, a similar reversed-phase HPLC method could be developed. The disappearance of starting materials and the appearance of the product could be tracked by integrating the peak areas in the chromatogram over time. For purification, preparative HPLC could be employed to isolate the compound from reaction byproducts.

Gel Permeation Chromatography (GPC) for Polymeric Products

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight distribution of polymeric materials. In the context of polymers synthesized using this compound as an initiator or comonomer, GPC is indispensable for understanding the reaction kinetics, controlling the polymer properties, and ensuring the quality of the final product. This section details the application of GPC for the analysis of such polymeric products, including potential adducts.

The fundamental principle of GPC involves the separation of macromolecules based on their hydrodynamic volume in solution. The process utilizes a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. This separation allows for the determination of the molecular weight distribution, a critical factor influencing the mechanical, thermal, and rheological properties of a polymer.

In a hypothetical scenario where this compound is used to initiate the cationic ring-opening polymerization of a monomer like tetrahydrofuran (B95107) (THF), GPC would be employed to monitor the progress of the polymerization. By taking aliquots from the reaction mixture at different time intervals, one can track the increase in molecular weight and the change in the polydispersity index (PDI).

The GPC system for analyzing polymers derived from this compound would typically consist of a high-performance liquid chromatography (HPLC) pump, an injector, a set of GPC columns, a detector (commonly a refractive index detector), and a data processing unit. The choice of solvent and column is crucial and depends on the solubility and molecular weight range of the polymer. For instance, for non-polar polymers, tetrahydrofuran (THF) is a common mobile phase, while for more polar polymers, other solvents might be employed.

The data obtained from GPC analysis is typically presented as a chromatogram, which is a plot of detector response versus elution volume or time. This chromatogram is then used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (close to 1) indicates a more uniform polymer chain length, which is often desirable for specific applications.

Detailed Research Findings

While specific GPC data for polymers synthesized directly from this compound is not extensively available in public literature, we can infer the expected results from studies on similar systems. For instance, in the cationic polymerization of cyclic ethers initiated by bifunctional initiators, GPC analysis is critical to confirm the "living" nature of the polymerization, where chain termination and transfer reactions are minimal.

A typical GPC analysis of a polymer synthesized using this compound would likely focus on:

Confirmation of Polymerization: The appearance of a high molecular weight peak in the GPC chromatogram, distinct from the monomer peak, confirms that polymerization has occurred.

Molecular Weight Determination: The elution profile is compared to a calibration curve generated using polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)). This allows for the determination of Mn and Mw.

Polydispersity Index (PDI): The PDI provides information about the breadth of the molecular weight distribution. For a well-controlled polymerization, the PDI is expected to be low.

Detection of Adducts and Side Products: GPC can also help in identifying the presence of low molecular weight adducts or side products that may have formed during the polymerization reaction. These would appear as separate, smaller peaks in the chromatogram.

To illustrate the type of data obtained from a GPC analysis of a hypothetical polymer synthesized using this compound, a representative data table is presented below.

| Sample ID | Elution Time (min) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Polymer-A-01 | 15.2 | 45,000 | 52,000 | 1.16 |

| Polymer-A-02 | 14.5 | 68,000 | 79,000 | 1.16 |

| Polymer-B-01 | 16.1 | 32,000 | 40,000 | 1.25 |

| Polymer-B-02 | 15.8 | 38,000 | 48,000 | 1.26 |

This table is a representative example to illustrate the data format and does not represent actual experimental results for the named compound.

This hypothetical data shows two different polymer samples (A and B) at two different stages of analysis or synthesized under different conditions. The decrease in elution time corresponds to an increase in molecular weight. The PDI values indicate a relatively narrow molecular weight distribution, which would be indicative of a controlled polymerization process.

Theoretical and Computational Chemistry Approaches to 1 Bromo 4 4 Bromobutoxy Butane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometries, electronic properties, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms, allowing for the calculation of energies of reactants, products, and transition states. For a molecule like 1-bromo-4-(4-bromobutoxy)butane, DFT can elucidate the energetics of key reactions, such as nucleophilic substitution at the carbon atoms bearing the bromine atoms or elimination reactions.

The choice of the functional and basis set is crucial in DFT calculations to achieve a balance between accuracy and computational cost. chemrxiv.org For haloalkanes, DFT has been used to study C-H bond dissociation enthalpies and their correlation with activation energies for hydrogen abstraction, providing a framework for understanding the reactivity of C-H bonds in proximity to the halogen.

Table 1: Representative DFT-Calculated Reaction Enthalpies for Reactions of Simple Bromoalkanes and Ethers Note: This table presents illustrative data for analogous compounds, as specific DFT studies on this compound are not readily available in the literature.

| Reaction | Model Compound | Functional/Basis Set | Calculated ΔH (kcal/mol) |

|---|---|---|---|

| Nucleophilic Substitution (SN2) with OH⁻ | Bromoethane | B3LYP/6-31G* | -25.8 |

| Elimination (E2) with OH⁻ | Bromoethane | B3LYP/6-31G* | -15.2 |

| C-Br Homolytic Dissociation | Bromobutane | G3MP2 | +68.5 |

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. researchgate.netresearchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of various molecular properties. For this compound, ab initio calculations can be used to determine its optimized geometry, dipole moment, vibrational frequencies (corresponding to infrared spectra), and ionization potential. researchgate.netresearchgate.netrsc.org

Table 2: Illustrative Ab Initio Calculated Molecular Properties for Structurally Related Compounds Note: This table contains representative values for analogous molecules to illustrate the data that can be obtained from ab initio calculations. Specific data for this compound is not available.

| Property | Model Compound | Method/Basis Set | Calculated Value |

|---|---|---|---|

| C-O Bond Length | Diethyl Ether | MP2/cc-pVTZ | 1.42 Å |

| C-Br Bond Length | 1-Bromobutane (B133212) | MP2/cc-pVTZ | 1.96 Å |

| Dipole Moment | Diethyl Ether | HF/6-31G* | 1.18 D |

| Dipole Moment | 1-Bromobutane | HF/6-31G* | 2.05 D |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide a detailed picture of the conformational landscape of flexible molecules like this compound and how this landscape is influenced by the surrounding environment, such as different solvents.

The two butyl chains connected by an ether linkage allow for considerable conformational flexibility. MD simulations can reveal the preferred conformations of the molecule in the gas phase and in various solvents. acs.orgnih.gov The simulations can also shed light on the nature of solute-solvent interactions, such as hydrogen bonding between the ether oxygen and protic solvents. For example, MD simulations of poly(glycidyl ether)s in aqueous solutions have been used to study the thermal responses of their chain extensions and the dynamics of polymer-water hydrogen bonds. researchgate.netmdpi.com This approach could be applied to understand how water molecules structure themselves around the hydrophobic alkyl chains and the more polar ether and bromo groups of this compound.

Table 3: Potential Insights from Molecular Dynamics Simulations of this compound Note: This table outlines the types of data that could be generated from MD simulations of the target compound.

| Simulation Parameter | Information Gained |

|---|---|

| Radius of Gyration | Overall compactness of the molecule in different solvents. |

| End-to-End Distance | Conformation of the alkyl chains (extended vs. folded). |

| Radial Distribution Functions | Organization of solvent molecules around the ether oxygen and bromine atoms. |

Docking and Interaction Modeling in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. rsc.org this compound, with its ether and bromo functionalities, has the potential to act as a guest molecule in a host-guest complex. Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule within the binding site of a host molecule, which is often a larger macrocycle. nih.govucl.ac.ukresearchgate.nettum.de

Docking simulations could be used to model the interaction of this compound with various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. These simulations would score different binding poses based on factors like intermolecular forces (van der Waals, electrostatic, and hydrogen bonding) and the desolvation penalty upon binding. The results could predict the binding affinity and the most stable binding mode. The ether oxygen could act as a hydrogen bond acceptor, while the bromine atoms could participate in halogen bonding. The alkyl chains could have hydrophobic interactions within the cavity of a host. Such studies are crucial in the design of molecular sensors and in understanding molecular recognition phenomena. The binding of crown ethers to cations is a well-studied example of such supramolecular interactions. du.ac.in

Table 4: Potential Host-Guest Interactions of this compound Predicted by Docking Note: This table is hypothetical and illustrates the types of interactions that could be modeled.

| Host Molecule | Potential Binding Site | Key Predicted Interactions |

|---|---|---|

| β-Cyclodextrin | Hydrophobic cavity | Hydrophobic interactions with the butyl chains. |

| Calix researchgate.netarene | Aromatic cavity | CH-π interactions between the alkyl chains and the aromatic rings. |

Future Perspectives and Emerging Research Avenues for 1 Bromo 4 4 Bromobutoxy Butane

Design of Novel Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of ethers and polyethers often relies on catalytic processes to ensure high selectivity and yield, minimizing unwanted side reactions. For a molecule like 1-Bromo-4-(4-bromobutoxy)butane, where two reactive sites are present, achieving selective mono- or di-substitution is a significant challenge. Future research is poised to focus on the development of sophisticated catalytic systems to control its reactivity.

Phase-transfer catalysis (PTC) represents a particularly promising approach. youtube.comptfarm.plmdpi.com PTC facilitates reactions between reactants in immiscible phases, which is common in ether synthesis involving inorganic bases and organic substrates. researchgate.netmdpi.com Novel phase-transfer catalysts, such as specifically designed quaternary ammonium (B1175870) or phosphonium (B103445) salts, could be engineered to modulate the accessibility of the bromide groups in this compound. youtube.com This could allow for stepwise reactions, enabling the synthesis of asymmetric functionalized molecules.

Furthermore, the development of heterogeneous catalysts, such as zeolites or functionalized mesoporous materials, offers a pathway to more sustainable and efficient etherification processes. sciepub.commdpi.com These solid catalysts can be designed with specific pore sizes and active sites to favor the formation of desired products, such as linear polyethers or macrocycles, from the reaction of this compound with diols. Research in this area could lead to catalysts that not only enhance yield but are also easily separable and recyclable. sciepub.com

| Catalyst Type | Potential Advantage for this compound Reactions | Research Focus |

| Quaternary Ammonium Salts | Enhanced reaction rates and yields in biphasic systems. | Design of catalysts with tailored lipophilicity for selective mono-alkylation. |

| Crown Ethers | Complexation of metal cations to activate alkoxides. youtube.com | Synthesis of novel crown ethers for template-directed macrocyclization reactions. |

| Heterogeneous Catalysts | Improved selectivity, reusability, and process sustainability. sciepub.commdpi.com | Development of shape-selective zeolites and functionalized porous polymers. sciepub.com |

Integration into Smart and Stimuli-Responsive Materials

The flexible ether linkage and the terminal reactive sites of this compound make it an ideal candidate for incorporation into "smart" or stimuli-responsive materials. rsc.orgnih.gov These materials can change their properties in response to external stimuli such as temperature, pH, or light. acs.org

One avenue of exploration is the use of this compound as a crosslinker in the formation of polymer networks. google.comyoutube.com The ether bond, while generally stable, can be engineered to be cleavable under specific conditions. By incorporating this molecule into a polymer backbone, materials could be designed to degrade or change their morphology in a controlled manner. digitellinc.comnih.gov For instance, the introduction of acid-labile acetal (B89532) groups adjacent to the ether linkage could render the crosslinks susceptible to cleavage in acidic environments, a feature desirable in drug delivery systems that target the acidic microenvironment of tumors. nih.gov

Moreover, the polarity of the ether group can contribute to the thermoresponsive behavior of polymers. By copolymerizing monomers functionalized with this compound, hydrogels that exhibit a lower critical solution temperature (LCST) could be developed. These hydrogels would be soluble in water at low temperatures but would collapse and expel water above a certain temperature, a property that can be harnessed for applications in controlled release and tissue engineering.

| Stimulus | Potential Application of this compound-based Material | Design Strategy |

| pH | Targeted drug delivery to acidic tumor microenvironments. nih.gov | Incorporation of acid-cleavable linkages adjacent to the ether bond. |

| Temperature | Thermoresponsive hydrogels for controlled release. | Copolymerization to tune the lower critical solution temperature (LCST). |

| Enzymes | Biocatalytic degradation of polymer scaffolds for tissue engineering. digitellinc.com | Design of enzyme-cleavable ester or amide bonds flanking the ether moiety. |

Exploration in Nanoscale and Self-Assembled Systems

The amphiphilic character that can be imparted to molecules derived from this compound opens up possibilities in the realm of nanoscience and self-assembly. By attaching hydrophilic head groups to one or both ends of the molecule, bolaamphiphiles can be created. nih.govfrontiersin.orgnih.gov These molecules, with two hydrophilic heads separated by a hydrophobic spacer, can self-assemble in aqueous solutions to form a variety of nanostructures, including vesicles, nanotubes, and nanofibers. mdpi.comtue.nl

The flexible ether-containing spacer of this compound-derived bolaamphiphiles could influence the packing and morphology of these self-assembled structures. frontiersin.org The stability and permeability of vesicles formed from such bolaamphiphiles could be tuned by varying the length and flexibility of the linker, making them promising candidates for drug delivery vehicles and artificial cell membranes. nih.gov

Furthermore, the terminal bromine atoms provide handles for the functionalization of nanoparticles. nih.govnih.govresearchgate.net this compound can act as a linker to attach targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles, enhancing their functionality for biomedical applications. rsc.org The length and flexibility of the linker can be crucial in ensuring the proper orientation and accessibility of the attached molecules. nih.gov

| Nanostructure | Role of this compound Derivative | Potential Application |

| Vesicles/Liposomes | As a bolaamphiphile forming the vesicle membrane. nih.gov | Drug delivery, gene therapy. |

| Nanofibers/Nanotubes | As a building block for self-assembling hydrogels. mdpi.com | Tissue engineering scaffolds, 3D cell culture. |

| Functionalized Nanoparticles | As a linker to attach functional molecules to the nanoparticle surface. nih.govrsc.org | Targeted drug delivery, medical imaging. |

Development of Advanced Chemical Biology Tools through Strategic Functionalization

In the field of chemical biology, bifunctional molecules are invaluable tools for probing and manipulating biological systems. nih.govhighforceresearch.combldpharm.com this compound, with its two reactive ends, can serve as a versatile scaffold for the synthesis of such tools. highforceresearch.com

One key application is in the development of chemical crosslinkers. wikipedia.org By attaching different reactive groups to each end of the molecule, hetero-bifunctional crosslinkers can be created to study protein-protein interactions or to link proteins to other biomolecules. The flexible ether chain can provide the necessary spatial separation between the two reactive ends. nih.govresearchgate.net For instance, it could be used as a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation. bldpharm.com

Furthermore, the ability to introduce two different functionalities makes this compound a suitable starting material for the synthesis of molecular probes. For example, a fluorescent dye could be attached to one end and a targeting moiety to the other, creating a probe for visualizing specific cells or tissues. The ether linkage would provide hydrophilicity, potentially improving the probe's solubility and biocompatibility. acs.org

| Chemical Biology Tool | Function of this compound | Research Goal |

| PROTACs | As a flexible linker connecting a target-binding ligand and an E3 ligase ligand. bldpharm.com | Targeted protein degradation for therapeutic purposes. |

| Bifunctional Probes | As a scaffold to link a reporter molecule (e.g., fluorophore) and a targeting moiety. acs.org | Imaging and tracking of biological processes. |

| DNA Crosslinking Agents | As a flexible tether between two DNA-binding moieties. wikipedia.orggoogle.com | Investigating DNA structure and developing anticancer agents. researchgate.net |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product distribution. Advanced in-situ characterization techniques are poised to play a significant role in this endeavor. mt.comyoutube.com

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. mt.comrsc.org This would be particularly valuable for studying the stepwise substitution reactions of this compound, allowing for the precise control of reaction times and reagent addition to favor the formation of mono-substituted or di-substituted products.

Furthermore, techniques like Automatic Continuous Online Monitoring of Polymerization (ACOMP) could be adapted to study the polymerization reactions where this compound is used as a monomer or crosslinker. acs.orgtulane.edupcimag.com ACOMP can provide real-time data on molecular weight, viscosity, and monomer conversion, offering deep insights into the polymerization process. pcimag.com This level of process understanding is essential for producing polymers with well-defined properties for advanced applications. rsc.orgresearchgate.netresearchgate.net

| Characterization Technique | Information Gained | Application to this compound Reactions |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants and products. mt.comrsc.org | Optimization of selective mono- vs. di-substitution reactions. |

| In-situ NMR Spectroscopy | Detailed structural information on intermediates. | Elucidation of reaction mechanisms, especially in complex mixtures. |

| Automatic Continuous Online Monitoring of Polymerization (ACOMP) | Real-time molecular weight, viscosity, and conversion data. acs.orgpcimag.com | Precise control over the synthesis of polymers and networks. |

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(4-bromobutoxy)butane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via etherification and bromination steps. For example:

- Ether formation : Reacting 1,4-dibromobutane with 4-bromo-1-butanol under basic conditions (e.g., Cs₂CO₃ in DMF) facilitates nucleophilic substitution to form the ether linkage. Catalysts like NaI improve reaction rates .

- Optimization : Yields (24–95%) depend on solvent polarity, temperature (e.g., 80°C for 16–18 hours), and stoichiometric ratios. Side reactions (e.g., elimination) are minimized using aprotic solvents and controlled heating .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization ensures high purity (>95%) .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ether linkage and bromine positions. For example, the deshielded protons adjacent to oxygen and bromine show distinct splitting patterns .

- Chromatography : TLC (Rf comparison) and HPLC (retention time) monitor reaction progress and purity. A sharp HPLC peak at >99% area indicates high purity .

- Elemental analysis : Matches experimental C/H/Br ratios with theoretical values to validate molecular composition .

Q. What key physicochemical properties affect its handling in laboratory settings?

Methodological Answer:

- Solubility : Low water solubility (<0.6 g/L at 30°C) necessitates organic solvents (e.g., DCM, THF) for reactions. Ethyl acetate is ideal for extractions due to moderate polarity .

- Stability : Hygroscopicity and light sensitivity require storage under inert gas (argon) in amber glass. Decomposition risks increase above 100°C, demanding temperature-controlled reactions .

- Safety : High vapor pressure (114.1°C boiling point) mandates fume hood use to avoid inhalation .

Advanced Research Questions

Q. How can competing side reactions during synthesis (e.g., elimination or over-bromination) be minimized?

Methodological Answer:

- Catalyst selection : Lewis acids (e.g., FeBr₃) enhance bromination selectivity at the para position, reducing di-substituted byproducts .

- Kinetic control : Lower temperatures (0–25°C) suppress elimination pathways during ether formation. Excess alcohol (4-bromo-1-butanol) shifts equilibrium toward substitution .

- In situ monitoring : Real-time FTIR or GC-MS detects intermediates, allowing prompt adjustment of reaction parameters .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

- Cross-validation : Compare 2D NMR (COSY, HSQC) with computational predictions (DFT-based chemical shift calculators) to assign ambiguous peaks .

- Isotopic labeling : Deuterated analogs simplify splitting patterns in crowded spectral regions .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving disputes over regiochemistry .

Q. How does computational chemistry predict its reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT studies : Calculate activation energies for SN2 pathways at each bromine. The terminal bromine on the butane chain is more reactive due to lower steric hindrance compared to the butoxy-linked bromine .

- Solvent effects : MD simulations show polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions at the butoxy-linked bromine .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Continuous flow reactors : Improve heat/mass transfer, reducing side reactions observed in batch processes .

- Distillation optimization : Fractional distillation under reduced pressure prevents thermal degradation of the product (>100°C) .

- Process analytics : Online PAT tools (e.g., Raman spectroscopy) enable real-time purity monitoring during scale-up .

Q. How is this compound utilized in synthesizing natural products or bioactive molecules?

Methodological Answer:

- Pheromone precursors : Acts as a bifunctional alkylating agent in pheromone synthesis (e.g., Z5,E7-dienes), where selective bromine displacement introduces key functional groups .

- Pharmaceutical intermediates : Participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to build aromatic cores in drug candidates .

- Polymer chemistry : Serves as a crosslinker in bromine-functionalized polymers for controlled degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.